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P-glycoprotein 3 - 146704-14-5

P-glycoprotein 3

Catalog Number: EVT-1516945
CAS Number: 146704-14-5
Molecular Formula: C15H12N2O3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of P-glycoprotein inhibitors has evolved significantly over time. Recent advancements include the use of computational methods combined with structure-based design to optimize inhibitors targeting P-glycoprotein. For instance, a novel computational program called ChemGen has been developed to generate variants of existing inhibitors by predicting their binding characteristics and assessing their efficacy in reversing multidrug resistance in cell cultures .

Methods and Technical Details

  • Computational Design: The ChemGen suite allows for virtual chemical synthesis and docking studies to identify compounds that can effectively bind to P-glycoprotein without being transported by it.
  • Synthesis Techniques: Methods such as microwave-assisted synthesis have been employed to create new classes of inhibitors. For example, oxygen-heterocyclic-based pyran analogues were synthesized through reactions involving malononitrile and aryl aldehydes under controlled conditions .
Molecular Structure Analysis

P-glycoprotein is composed of two symmetric peptide chains, each containing a nucleotide-binding domain and a transmembrane domain with six transmembrane helices. The molecular structure is critical for its function, as it undergoes conformational changes during substrate transport.

Structure Data

  • Nucleotide-Binding Domains: These domains are essential for ATP binding and hydrolysis, which drive the transport cycle.
  • Transmembrane Domain: The transmembrane helices form a large drug-binding domain that interacts with various substrates .
Chemical Reactions Analysis

The chemical reactions involving P-glycoprotein primarily relate to its interaction with substrates and inhibitors. The transport mechanism involves ATP hydrolysis, which provides the energy necessary for the conformational changes required for substrate efflux.

Reactions and Technical Details

  • ATP Hydrolysis: The binding of ATP triggers a conformational change from an inward-facing to an outward-facing state, facilitating substrate release outside the cell.
  • Inhibitor Interaction: Certain inhibitors have been identified that bind to specific sites on P-glycoprotein without being transported themselves. These interactions can modulate the protein's activity and potentially reverse drug resistance .
Mechanism of Action

The mechanism by which P-glycoprotein operates involves several key steps:

  1. Substrate Binding: Substrates enter the large drug-binding domain at the intracellular cleft.
  2. Conformational Change: Upon ATP binding, P-glycoprotein transitions from an inward-facing to an outward-facing conformation.
  3. Substrate Efflux: The substrate is expelled from the cell as the protein returns to its original conformation following ATP hydrolysis .

Process Data

  • The efflux process follows first-order kinetics at low substrate concentrations but can exhibit zero-order kinetics at high concentrations when the protein becomes saturated .
Physical and Chemical Properties Analysis

P-glycoprotein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 170 kDa.
  • Hydrophobicity: Characterized by a significant hydrophobic region that interacts with lipid membranes.
  • Substrate Specificity: Capable of transporting a diverse range of substrates, including cationic and lipophilic drugs due to its structural configuration .
Applications

P-glycoprotein has significant implications in pharmacology and cancer treatment:

  • Drug Development: Understanding P-glycoprotein's structure and function aids in designing more effective inhibitors that can circumvent drug resistance.
  • Cancer Therapy: Targeting P-glycoprotein with specific inhibitors has potential applications in enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.
  • Bioavailability Improvement: Dual inhibitors targeting both P-glycoprotein and cytochrome P450 3A4 are being developed to improve oral bioavailability of certain drugs while minimizing side effects .
Structural Biology of P-Glycoprotein

Cryo-EM Insights into P-gp Conformational Dynamics During Drug Transport

Recent cryo-electron microscopy (cryo-EM) studies have revolutionized the understanding of P-glycoprotein (P-gp, ABCB1) conformational dynamics during active drug transport. Under continuous turnover conditions with substrates like vinblastine and verapamil, P-gp samples multiple intermediate states, including:

  • Inward-facing (IF) conformations: Accessible to cytoplasmic substrates, characterized by a central cavity and separated nucleotide-binding domains (NBDs) [1].
  • Occluded closed (CL) conformations: Feature partially dimerized NBDs and transmembrane domain (TMD) rearrangements that trap substrates transiently during transport [1] [9].
  • Vanadate-trapped states: Mimic the post-hydrolysis transition state with tightly associated NBDs and a collapsed central cavity [1].

A groundbreaking "multiple models at multiple resolutions" (M3R) classification strategy enabled the capture of these transient intermediates, revealing that substrate transport involves coordinated movements of transmembrane helices 4 and 10 (TM4/TM10). These helices undergo dramatic kinking and unkinking to facilitate substrate occlusion and release [1]. The conformational landscape demonstrates that P-gp functions through an asymmetric mechanism where substrate binding and ATP hydrolysis are spatiotemporally decoupled.

Table 1: Key Conformational States Captured by Cryo-EM During Vinblastine Transport

StateNBD SeparationTMD FeaturesFunctional Role
IF1/IF2~30–36 ÅOpen central cavity; vinblastine boundSubstrate recruitment
CL1/CL2Partially closedOccluded drug pocket; TM4/TM10 kinkedTransition intermediate
ATPVi-boundFully closedCollapsed cavity; NBDs dimerizedPost-hydrolysis transition state

Transmembrane Domain Architecture and Substrate-Binding Pockets

P-gp’s transmembrane domains (TMDs) form a large (~6,000 ų), polyspecific binding cavity that accommodates chemically diverse compounds through hydrophobic and aromatic residues. Key structural features include:

  • Asymmetric helix packing: While five helices per TMD exhibit pseudo-symmetry, TM4 and TM10 break symmetry and undergo substrate-dependent kinking to enable occlusion [1] [5].
  • Substrate-binding hotspots: A central cavity lined by residues (e.g., Phe343, Tyr310, Gln725) interacts with hydrophobic cores of substrates like vinblastine. Cryo-EM density maps show distinct drug densities in IF states, confirming multisite binding [1] [9].
  • Peripheral substrate-entry portals: Lipid-facing regions between TM4–TM6 allow direct drug recruitment from the membrane bilayer. Molecular dynamics simulations suggest cholesterol enters via this portal, hinting at a general mechanism for lipophilic substrates [4] [8].

Notably, the bipartite pocket architecture enables simultaneous binding of multiple ligands, rationalizing P-gp’s polyspecificity. Inhibitors like QZ59-SSS occupy overlapping but non-identical regions compared to substrates [9] [10].

Table 2: Key Residues in P-gp Substrate-Binding Pockets

Structural RegionCritical ResiduesRole in Substrate Recognition
Central cavityY310, I340, F343, Q725, F983Hydrophobic substrate coordination
TM4/TM10 kinksG300 (TM4), G985 (TM10)Helix flexibility for substrate occlusion
Portal sitesTM4–TM6 interfaceMembrane access for lipids/drugs

Nucleotide-Binding Domains (NBDs) and ATP Hydrolysis Mechanisms

P-gp’s NBDs hydrolyze ATP asymmetrically to drive the transport cycle:

  • ATP sandwich formation: Binding of ATP induces head-to-tail NBD dimerization, sandwiching nucleotides between Walker A (NBD1) and Signature LSGGQ motifs (NBD2) [3] [9].
  • Occluded state stabilization: Partial NBD dimerization in CL conformations precedes full closure, enabling transient substrate trapping without immediate hydrolysis [1].
  • Alternating hydrolysis: While both NBDs hydrolyze ATP, kinetic asymmetry allows sequential hydrolysis. Vanadate trapping experiments confirm that hydrolysis at one site precedes the other [3] [10].

Notably, ATP hydrolysis requires substrate binding; apo P-gp exhibits minimal ATPase activity. Drug binding stimulates hydrolysis up to 10-fold, though high substrate concentrations inhibit it due to uncoupling of NBD-TMD communication [1] [6].

Role of the Linker Region in Structural Flexibility and Function

The 75-amino-acid linker connecting NBD1 and TMD2 is intrinsically disordered and essential for interdomain communication:

  • Functional uncoupling: A 34-residue deletion (Δ653–686) abrogates ATP hydrolysis and drug transport despite preserved substrate binding, indicating disrupted NBD-TMD crosstalk [6].
  • Flexibility requirement: Replacing the native linker with a synthetic, non-homologous 17-residue flexible peptide restores function, whereas rigid α-helical inserts cause instability [6].
  • Cholesterol recruitment gateway: The linker facilitates lipid entry into the substrate-binding pocket via the TM4–TM6 portal, as shown in molecular dynamics simulations [4] [6].

This region acts as a molecular "hinge," allowing the conformational transitions between inward-facing and occluded states during transport.

Comparative Analysis of Orthologous P-gp Structures Across Species

Orthologs of human P-gp exhibit significant functional variations impacting drug efflux efficiency:

  • Canine vs. human P-gp: 40% reduced talinolol efflux in dog transporters due to divergent substrate-binding residues [7].
  • Ovine P-gp: 22% lower digoxin transport and reduced cytoprotection against paclitaxel, suggesting attenuated drug recognition [7].
  • Conserved inhibition: Verapamil inhibits all orthologs dose-dependently, indicating conserved inhibitor-binding sites [7].

Physiologically based pharmacokinetic (PBPK) modeling confirms that these differences alter drug exposure; digoxin AUC increases by 2.5-fold in models simulating reduced P-gp activity [7].

Table 3: Functional Variation in P-gp Orthologs

SpeciesDigoxin Efflux RatioQuinidine EffluxTalinolol EffluxKey Implication
Human2.3 ± 0.04High1.9 ± 0.04Baseline activity
Sheep1.8 ± 0.03*Reduced1.6 ± 0.06*Lower drug resistance
DogComparableReduced1.6 ± 0.05*Altered pharmacokinetics
CatComparableReducedComparableSpecies-specific dosing relevance

*p < 0.05 vs. human

These structural and functional divergences underscore the necessity of species-specific P-gp characterization during drug development [7].

Properties

CAS Number

146704-14-5

Product Name

P-glycoprotein 3

Molecular Formula

C15H12N2O3S

Synonyms

P-glycoprotein 3

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